1-Bromo-3-cyclohexylmethanesulfonyl-benzene

Übersicht

Beschreibung

1-Bromo-3-cyclohexylmethanesulfonyl-benzene is an organic compound characterized by the presence of a bromine atom, a cyclohexylmethanesulfonyl group, and a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromothioanisole and cyclohexylmethanesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as methylene chloride, and a strong oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0°C).

Procedure: 3-Bromothioanisole is added to methylene chloride, followed by the addition of m-CPBA. The mixture is stirred overnight, and the reaction is quenched with a saturated sodium thiosulfate solution. The product is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Analyse Chemischer Reaktionen

1-Bromo-3-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-cyclohexylmethanesulfonyl-benzene involves its interaction with various molecular targets:

Molecular Targets: The bromine atom and sulfonyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

Pathways: The compound may interfere with metabolic pathways by modifying key enzymes or signaling molecules.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-cyclohexylmethanesulfonyl-benzene can be compared with similar compounds such as:

1-Bromo-3-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a cyclohexylmethanesulfonyl group, making it less bulky and potentially less reactive.

1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropylmethoxy group instead of a cyclohexylmethanesulfonyl group, which may affect its steric and electronic properties.

Biologische Aktivität

1-Bromo-3-cyclohexylmethanesulfonyl-benzene (CAS No. 1215076-77-9) is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a bromine atom and a cyclohexylmethanesulfonyl group attached to a benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in pharmacology and medicinal chemistry.

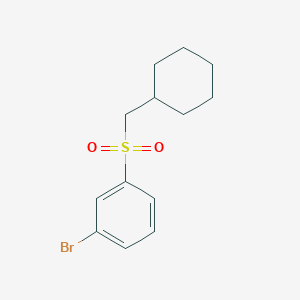

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. This property may facilitate its binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

-

Cytotoxicity Assay :

- In vitro assays using human cancer cell lines (e.g., HeLa cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

-

Anti-inflammatory Effects :

- In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus (MIC: 50 µg/mL) | |

| Inhibition of E. coli (MIC: 75 µg/mL) | ||

| Cytotoxicity | IC50 = 30 µM against HeLa cells | |

| Anti-inflammatory | Significant reduction in paw edema |

Eigenschaften

IUPAC Name |

1-bromo-3-(cyclohexylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCXFRXDCRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.